molecular formula C12H10Cl2N4O B11699515 2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone CAS No. 91962-05-9

2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Cat. No.: B11699515
CAS No.: 91962-05-9
M. Wt: 297.14 g/mol
InChI Key: DPOCHLRFJYIZFM-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a chemical compound with the molecular formula C12H10Cl2N4O and a molecular weight of 297.146 g/mol . This compound is known for its unique structure, which combines a dichlorobenzaldehyde moiety with a pyrimidinyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. Its hydrazone group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone can be compared with other similar compounds, such as:

The unique combination of the dichlorobenzaldehyde and pyrimidinyl hydrazone groups in this compound makes it a valuable compound for various scientific research applications.

Properties

CAS No.

91962-05-9

Molecular Formula

C12H10Cl2N4O

Molecular Weight

297.14 g/mol

IUPAC Name

2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H10Cl2N4O/c1-7-4-11(19)17-12(16-7)18-15-6-8-2-3-9(13)5-10(8)14/h2-6H,1H3,(H2,16,17,18,19)/b15-6+

InChI Key

DPOCHLRFJYIZFM-GIDUJCDVSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=C(C=C(C=C2)Cl)Cl

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.